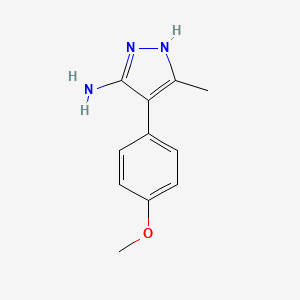

4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

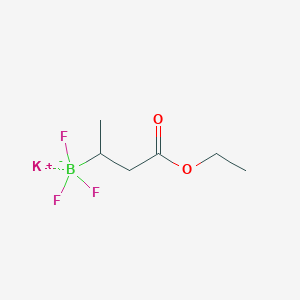

The compound “4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (O-CH3) substituent .

Synthesis Analysis

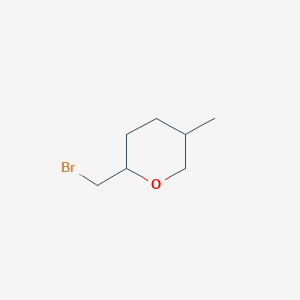

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multicomponent reactions . For instance, secondary amines can be prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts like LiAlH4 and NaBH4 .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The pyrazole ring, methoxy group, and phenyl ring would all contribute to the overall structure .Chemical Reactions Analysis

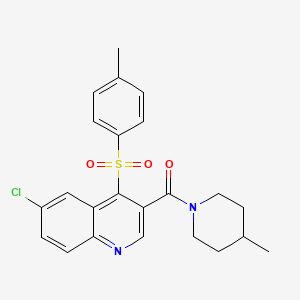

The chemical reactivity of this compound would depend on the specific functional groups present. For instance, the pyrazole ring might undergo reactions typical of aromatic compounds, while the methoxy group might participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Chemical Synthesis and Derivatives : This compound and its derivatives are involved in various chemical synthesis processes. For example, a study describes the reductive amination of related compounds using NaBH4/I2 as a reducing agent, highlighting its utility in the synthesis of biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

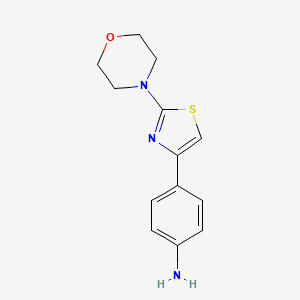

Synthesis of Novel Compounds with Potential Biological Activities : Another study focuses on the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their screening for anti-inflammatory and anti-cancer activities. This indicates the potential biological and medicinal applications of these compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Structural and Crystallographic Studies : Research into the structures of NH-pyrazoles, closely related to the query compound, has been conducted to understand their tautomerism and molecular structures, which is crucial for developing new materials and pharmaceuticals (Cornago et al., 2009).

Cytotoxicity Evaluation : Studies have been conducted to evaluate the cytotoxicity of certain pyrazole derivatives, which is essential for understanding their potential use in cancer treatment (Hassan, Hafez, & Osman, 2014).

Applications in Material Science : The compound is also relevant in the field of material science, such as in the modification of hydrogels, which can have applications in medical fields due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Corrosion Inhibition : Some derivatives of this compound have been studied for their potential as corrosion inhibitors, which is important in industrial applications to protect metals (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Medicinal Chemistry and Drug Development : Research has also explored the synthesis and binding affinity of analogs of this compound for the CB1 cannabinoid receptor, indicating its potential in developing drugs for neurodegenerative diseases (Tobiishi et al., 2007).

Mechanism of Action

Target of Action

A structurally similar compound, 4-[4-(4-methoxyphenyl)-5-methyl-1h-pyrazol-3-yl]benzene-1,3-diol, has been found to target the [pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial .

Pharmacokinetics

A structurally similar compound, 4-[4-(4-methoxyphenyl)-5-methyl-1h-pyrazol-3-yl]benzene-1,3-diol, has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Future Directions

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKYRTBDCGSONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine](/img/structure/B2892725.png)

![1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2892729.png)

![N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892731.png)

![4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2892735.png)

![2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2892740.png)

![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2892745.png)